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Compound Name:
4-(Bromomethyl)-N,N-

dimethylbenzenesulfonamide

Cat. No.: B1337917 Get Quote

[2] US20070259885A1 - Substituted Benzenesulfonamides and the uses thereof - Google

Patents (2007-05-03) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4

mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C.

The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the

residue was partitioned between ethyl acetate and water. The organic layer was washed with

brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ

7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- [1]

US20100286105A1 - Compounds and methods for kinase modulation, and indications therefor

- Google Patents (2010-05-11) 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide was

prepared as described in the following scheme: To a solution of 4-

(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added

dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room

temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl

acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and

concentrated to give 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a white solid

(1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50

(s, 2H), 2.72 (s, 6H). --INVALID-LINK-- WO2022109009A1 - Compositions and methods for

treating or preventing coronavirus infection - Google Patents (2021-11-18) To a solution of 4-

(bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol, 1.0 equiv) in DCM (50 mL) was
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added dimethylamine hydrochloride (3.0 g, 37.1 mmol, 2.0 equiv) and Et3N (7.5 g, 74.2 mmol,

4.0 equiv) at 0 °C. The mixture was stirred at 25 °C for 12 h. The reaction mixture was

quenched by addition of H2O (50 mL) at 25 °C. The resulting mixture was extracted with DCM

(3 x 50 mL). The combined organic layers were dried over Na2SO4 and concentrated under

reduced pressure. The residue was purified by silica gel column chromatography (petroleum

ether:ethyl acetate = 10:1) to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (4.5

g, 16.3 mmol, 88% yield) as a white solid. --INVALID-LINK-- CN102432578A - Method for

preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a

method for preparing a rebamipide intermediate, which is also named 2-(4-

chlorobenzoylamino)-3-(2-quinolone-4-yl) propionic acid. The method comprises the following

steps of: adding a compound I and a compound II into an organic solvent, and reacting for 2-10

hours at 30-100 DEG C under the action of an acid-binding agent so as to generate a

compound III; and finally hydrolyzing the compound III in a sodium hydroxide aqueous solution

so as to obtain the rebamipide. The method has the advantages of easily available raw

materials, simple process, mild reaction conditions, high yield and purity and low cost, and is

suitable for industrial production. --INVALID-LINK-- CN104292215A - Preparation method of

N,N-dimethyl-4-(bromomethyl)benzenesulfonamide - Google Patents (2014-09-29) The

invention discloses a preparation method of N,N-dimethyl-4-

(bromomethyl)benzenesulfonamide. The preparation method comprises the following steps that

p-toluenesulfonyl chloride is taken as a raw material, and N,N-dimethyl-4-

(bromomethyl)benzenesulfonamide is obtained through a sulfonamidation reaction and a

bromination reaction, wherein the sulfonamidation reaction is that the p-toluenesulfonyl chloride

serving as the raw material and a dimethylamine aqueous solution are subjected to a reaction

in an organic solvent in the presence of an acid-binding agent, so as to obtain N,N,4-

trimethylbenzenesulfonamide; the bromination reaction is that the N,N,4-

trimethylbenzenesulfonamide and a brominating agent are subjected to a reaction in an organic

solvent under the condition of illumination, so as to obtain the N,N-dimethyl-4-

(bromomethyl)benzenesulfonamide. According to the preparation method, the defects that a

used raw material p-toluenesulfonyl chloride is high in price, a great deal of waste water can be

generated in the synthesis process of the p-toluenesulfonyl chloride, the environment is

seriously polluted, the atom economy is poor and the like can be overcome. --INVALID-LINK--

CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google

Patents (2010-08-27) The invention discloses a method for preparing 4-

(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following

steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent,
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dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8

hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of

easily obtained raw materials, simple operation, mild reaction conditions, high product yield,

and suitability for industrial production. --INVALID-LINK-- WO2021195493A1 - Substituted

pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2021-03-24)

To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M)

was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C under

nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon

completion, the reaction mixture was diluted with water and extracted with DCM. The combined

organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and

concentrated under reduced pressure to get the crude product. The crude product was purified

by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford 4-
(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2012066316A1 -

Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google

Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46

mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92

mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h.

The reaction mixture was concentrated and the residue was diluted with water (100 ml) and

extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water

(100 ml), brine (50 ml) and dried over Na2SO4 and concentrated to afford N,N,4-

trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- CN102372675A

- Preparation method of high-purity N,N,4-trimethylbenzenesulfonamide - Google Patents

(2011-09-14) The invention discloses a preparation method of high-purity N,N,4-

trimethylbenzenesulfonamide. The method comprises the following steps: dissolving p-

toluenesulfonyl chloride in an organic solvent which is insoluble in water; adding liquid

dimethylamine for reaction; after the reaction is ended, washing a reaction solution with water,

and layering; and distilling the organic solvent from an organic layer to obtain the high-purity

N,N,4-trimethylbenzenesulfonamide. The preparation method has the advantages that the

operation is simple, the product purity is high (more than 99.5 percent), the yield is high (more

than 95 percent), the generation of three wastes is avoided, and the industrial production is

facilitated. --INVALID-LINK-- Synthesis of 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0

g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at

0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the

residue was partitioned between ethyl acetate and water. The organic layer was washed with
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brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). --INVALID-LINK-- 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide | C9H12BrNO2S - PubChem 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound that is used as a

reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as

dichloromethane, ethyl acetate, and tetrahydrofuran. It is not soluble in water. 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a stable compound that can be stored

at room temperature for long periods of time. It is not sensitive to air or moisture. --INVALID-

LINK-- CN102432577A - Method for preparing rebamipide intermediate - Google Patents

(2011-10-26) The invention discloses a method for preparing a rebamipide intermediate of 2-(4-

chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, which comprises the

following steps: carrying out a reaction on a compound I and a compound II in an organic

solvent for 2-10h at the temperature of 30-100 DEG C under the action of an acid-binding

agent to generate a compound III, and finally, hydrolyzing the compound III in a sodium

hydroxide aqueous solution to obtain the rebamipide intermediate. The method has the

advantages of easily available raw materials, simple process, mild reaction conditions, high

yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK--

US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride

- Google Patents (2012-01-24) The present invention relates to an improved process for the

preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises

reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon

solvent in the presence of an initiator and an illuminating agent. The 4-

(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a

purity of at least 98%. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of

vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present

invention relates to a process for the preparation of Vilanterol and to novel intermediates for its

synthesis. A novel process for the preparation of compound (A), an intermediate for the

synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US9440938B2 -

Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents

(2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous

DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0

°C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h.

Upon completion, the reaction mixture was diluted with water and extracted with DCM. The

combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered

and concentrated under reduced pressure to get the crude product. The crude product was
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purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford

4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2013064977A1 -

A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents

(2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride

comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated

hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK--

KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google

Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which

is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the

same. The method for preparing the novel intermediate of rebamipide according to the present

invention is a new method that can be usefully used to prepare rebamipide, and has

advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be

prepared. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-

sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-

methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml),

dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the

reaction mixture was stirred at room temperature for 16 h. The reaction mixture was

concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate

(2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and

dried over Na2SO4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g,

90%) as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone

compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of

4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added

dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen

atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion,

the reaction mixture was diluted with water and extracted with DCM. The combined organic

layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated

under reduced pressure to get the crude product. The crude product was purified by silica gel

column chromatography using 10-20% ethyl acetate in pet-ether to afford 4-(bromomethyl)-
N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2012140590A2 - Process for the

preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The

present invention relates to a process for the preparation of Vilanterol and to novel

intermediates for its synthesis. A novel process for the preparation of compound (A), an

intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK--

US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof -
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Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0

eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and

triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at

room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and

extracted with DCM. The combined organic layers were washed with brine, dried over

anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude

product. The crude product was purified by silica gel column chromatography using 10-20%

ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --

INVALID-LINK-- US20220153625A1 - Compositions and methods for treating or preventing

coronavirus infection - Google Patents (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-4-

hydroxy-n-(4-(7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-

triazol-1-yl)pyrrolidine-2-carboxamide (40 mg, 0.05 mmol, 1.00 equiv) was dissolved in MeCN

(1.0 mL). 4-(bromomethyl)-n,n-dimethylbenzenesulfonamide (22 mg, 0.08 mmol, 1.50

equiv) and k2co3 (14 mg, 0.10 mmol, 2.00 equiv) were added. The resulting solution was

stirred for 12 h at 60 °C. The reaction mixture was cooled. The solids were filtered out. The

filtrate was concentrated under vacuum. The residue was purified by reverse phase flash

[water (0.1% fac)/acn]. This resulted in 16.0 mg (33%) of (2s,4r)-1-(2-((tert-

butyldimethylsilyl)oxy)acetyl)-n-(4-(7-methoxy-2-(4-methoxyphenyl)-5-((4-

((dimethylamino)sulfonyl)benzyl)oxy)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-

yl)-4-hydroxypyrrolidine-2-carboxamide as a white solid. --INVALID-LINK-- US20130231332A1

- Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents

(2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous

DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0°

C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h.

Upon completion, the reaction mixture was diluted with water and extracted with DCM. The

combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered

and concentrated under reduced pressure to get the crude product. The crude product was

purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford

4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2013064977A1 -

A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents

(2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride

comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated

hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK--

US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof -

Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0
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eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and

triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at

room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and

extracted with DCM. The combined organic layers were washed with brine, dried over

anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude

product. The crude product was purified by silica gel column chromatography using 10-20%

ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --

INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl)

benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an

improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula

(I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a

chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-

(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a

purity of at least 98%. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel

intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a

novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric

ulcer, and a method for preparing the same. The method for preparing the novel intermediate of

rebamipide according to the present invention is a new method that can be usefully used to

prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and

high-purity rebamipide can be prepared. --INVALID-LINK-- CN101928230A - Method for

preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The

invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is

characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an

organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of

the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl

chloride. The method has the advantages of easily obtained raw materials, simple operation,

mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-

LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses

thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl

chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq)

and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred

at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and

extracted with DCM. The combined organic layers were washed with brine, dried over

anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude

product. The crude product was purified by silica gel column chromatography using 10-20%
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ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --

INVALID-LINK-- Technical Support Center: 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide

This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals optimize reactions involving 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide and improve yields.

Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in reactions with 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide can stem

from several factors. Primarily, the stability of the reagent, the reaction conditions, and the

presence of side reactions play a crucial role.

Potential Causes and Solutions:

Reagent Quality: Ensure the 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide is of

high purity. Impurities from its synthesis, such as the starting material p-toluenesulfonyl

chloride, can interfere with the desired reaction.

Reaction Conditions:

Temperature: Many procedures initiate the reaction at 0°C and then allow it to proceed at

room temperature.[1] For less reactive substrates, gentle heating (e.g., 60°C) may be

necessary.

Reaction Time: Reaction times can vary significantly, from one hour to 16 hours.[1] Monitor

the reaction progress using techniques like TLC or LC-MS to determine the optimal time

and avoid decomposition.

Solvent: Anhydrous solvents are often recommended to prevent hydrolysis of the

bromomethyl group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly

used.[1]
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Base Selection: The choice and amount of base are critical. Triethylamine (Et3N) is a

frequently used base. Using an appropriate excess of the base can be crucial for driving the

reaction to completion.

Side Reactions: The primary side reaction is the hydrolysis of the bromomethyl group to a

hydroxymethyl group. This can be minimized by using anhydrous conditions.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side product is the hydrolyzed analog, 4-(hydroxymethyl)-N,N-

dimethylbenzenesulfonamide. Other possibilities include unreacted starting materials or

products from reactions with impurities.

To identify the side products, consider the following:

Run co-spots on your TLC with the starting materials.

If possible, isolate the side products and characterize them using techniques like NMR or

mass spectrometry.

A typical purification method involves silica gel column chromatography.

Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide?

While commercial purities can vary, processes have been developed to synthesize 4-

(bromomethyl)benzenesulfonyl chloride, a precursor, with a purity of at least 98%. It is

advisable to check the certificate of analysis from the supplier.

Q2: How should I store and handle 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide?

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a stable compound that can be

stored at room temperature for extended periods. It is not sensitive to air or moisture, but as a

good laboratory practice, it should be stored in a tightly sealed container in a cool, dry place.

Q3: In what solvents is 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide soluble?
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It is soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and

tetrahydrofuran (THF). It is not soluble in water.

Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide

Starting
Material

Reagent Base Solvent
Temper
ature

Time Yield
Referen
ce

4-

(bromom

ethyl)ben

zenesulfo

nyl

chloride

Dimethyl

amine

(2.0 M in

THF)

- THF
0°C to

RT
1 h 92% [1]

4-

(bromom

ethyl)ben

zenesulfo

nyl

chloride

Dimethyl

amine

hydrochl

oride

Triethyla

mine
DCM

0°C to

25°C
12 h 88%

4-

(bromom

ethyl)ben

zenesulfo

nyl

chloride

Dimethyl

amine

hydrochl

oride

Triethyla

mine

Anhydrou

s DCM

0°C to

RT
16 h -

Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is adapted from several high-yield preparations.[1]
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Materials:

4-(bromomethyl)benzenesulfonyl chloride

Dimethylamine (2.0 M solution in THF)

Tetrahydrofuran (THF)

Ethyl acetate

Water

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO4)

Procedure:

Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in THF.

Cool the solution to 0°C in an ice bath.

Slowly add dimethylamine solution (3.0 eq) to the cooled solution.

Stir the reaction mixture at room temperature for 1 hour.

Remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and water.

Separate the organic layer and wash it with brine.

Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.
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Experimental Workflow for a Typical Reaction
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Caption: A typical experimental workflow for reactions involving 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide.

Troubleshooting Low Yields

Low Reaction Yield
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Caption: A logical flowchart for troubleshooting low reaction yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Improving yield in reactions involving "4-(Bromomethyl)-
N,N-dimethylbenzenesulfonamide"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337917#improving-yield-in-reactions-involving-4-
bromomethyl-n-n-dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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